Boc-asu-OH

Descripción general

Descripción

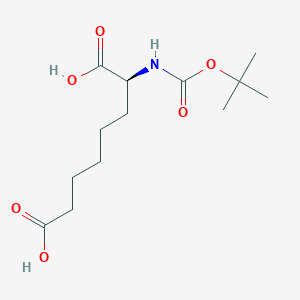

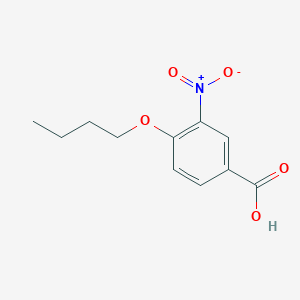

Boc-asu-OH, or tert-butoxycarbonyl-Ala-Ser-ine-OH, is an amino acid derivative used in the synthesis of peptides and small organic molecules. It has a molecular formula of C13H23NO6 and a molecular weight of 289.32 g/mol .

Synthesis Analysis

The synthesis of Boc-asu-OH involves the preparation of (S)-2-aminohept-6-enoate ester as a building block and its diversification through a cross-metathesis reaction . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc protection of amines is reported to be efficient and practical, allowing the protection of various aryl and aliphatic amines .

Physical And Chemical Properties Analysis

Boc-asu-OH has a molecular weight of 289.32 and an exact mass of 289.15300 . It has a density of 1.180±0.06 g/cm3 (Predicted) and a melting point of 118 °C . It should be stored at 0-5°C .

Aplicaciones Científicas De Investigación

Organic Synthesis

- Application Summary : BOC protection is a method used in organic synthesis for protecting amines . This method is used for a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : The BOC protection of amines is reported in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . It provides an eco-friendly route for the almost quantitative BOC protection of amines .

Medicinal Chemistry

- Application Summary : Boronic acids, which are related to “Boc-asu-OH”, have several applications in medicinal chemistry . They are used for anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

- Methods of Application : The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .

- Results or Outcomes : The introduction of the boronic acid group to bioactive molecules can improve the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .

Safety And Hazards

Boc-asu-OH should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, dust formation should be avoided, and the area should be ventilated . The chemical should be collected and disposed of in suitable and closed containers .

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJRPOVUCTFZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452294 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-asu-OH | |

CAS RN |

66713-87-9 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)